molecular formula C10H16O8-2 B12092334 Diethylgalactarate

Diethylgalactarate

Cat. No.: B12092334
M. Wt: 264.23 g/mol
InChI Key: VZLCGLPMGSJYKZ-UHFFFAOYSA-L
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Description

Diethylgalactarate (C₈H₁₄O₈) is an ester derived from galactaric acid (mucic acid), a dicarboxylic acid obtained via the oxidation of galactose. Its structure consists of two ethyl groups esterified to the carboxylic acid groups of galactaric acid, resulting in a symmetrical, non-toxic compound with applications in polymer synthesis, biodegradable materials, and pharmaceutical intermediates . Key properties include a molecular weight of 238.19 g/mol, melting point of 82–84°C, and solubility in polar solvents like ethanol and water. Its biodegradability and low toxicity make it attractive for sustainable chemistry applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16O8-2

Molecular Weight

264.23 g/mol

IUPAC Name

2-ethoxy-2-ethyl-3,4,5-trihydroxyhexanedioate

InChI

InChI=1S/C10H18O8/c1-3-10(9(16)17,18-4-2)7(13)5(11)6(12)8(14)15/h5-7,11-13H,3-4H2,1-2H3,(H,14,15)(H,16,17)/p-2

InChI Key

VZLCGLPMGSJYKZ-UHFFFAOYSA-L

Canonical SMILES

CCC(C(C(C(C(=O)[O-])O)O)O)(C(=O)[O-])OCC

Origin of Product

United States

Preparation Methods

Diethylgalactarate can be synthesized through various synthetic routes. One common method involves the esterification of galactaric acid with ethanol in the presence of an acid catalyst. The reaction conditions typically include refluxing the mixture for several hours to ensure complete esterification. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Diethylgalactarate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of diethyl oxalate, while reduction can yield diethyl galactitol .

Scientific Research Applications

Applications in Chemistry

Diethylgalactarate is utilized as an intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in several chemical transformations, including:

  • Synthesis of Triazoles : this compound can be reacted with acetone to produce bis(1,4-disubstituted-1,2,3-triazoles) through click chemistry reactions. This process highlights its utility in creating biologically active compounds .
  • Polymer Chemistry : It is involved in the production of polyamides via polycondensation reactions. Studies have shown that this compound-based polyamides exhibit favorable thermal stability and mechanical properties .
Reaction Type Product Yield
Click ChemistryBis(1,4-disubstituted-1,2,3-triazoles)95%
PolycondensationThis compound-based polyamidesVariable

Biological Applications

Research into the biological effects of this compound indicates potential neuroprotective properties. Key findings include:

  • Neuroprotection : Studies suggest that this compound may mitigate oxidative stress and inhibit amyloid-beta aggregation, which is crucial in Alzheimer's disease pathology.
  • Pharmaceutical Intermediate : It serves as a precursor for synthesizing pharmaceutical agents aimed at treating neurological disorders.

Medical Applications

In the medical field, this compound has been investigated for its role as a pharmaceutical intermediate. Its derivatives are explored for their therapeutic potential against various diseases:

  • Drug Development : The compound's structural features make it suitable for modifications that enhance pharmacokinetic and pharmacodynamic properties of drug candidates .
Application Description
Neuroprotective AgentsPotential use in Alzheimer's disease treatment
Pharmaceutical SynthesisIntermediate for drug development

Industrial Applications

This compound finds applications in industrial settings as well:

  • Plasticizers : Its properties allow it to be used as a plasticizer in polymer formulations, enhancing flexibility and durability.
  • Biodegradable Polymers : Research indicates that polymers derived from this compound can be designed to be biodegradable, aligning with sustainability goals in material science.

Case Study 1: Neuroprotective Effects

A study conducted on the effects of this compound on neuronal cells demonstrated significant reductions in oxidative stress markers when treated with the compound. This suggests its potential application as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Polymer Development

Research on this compound-based polyamides revealed their mechanical strength and thermal stability under various conditions. These findings support their use in high-performance materials.

Comparison with Similar Compounds

Data Tables and Research Findings

Table 1: Thermal Stability Comparison (TGA Analysis)

Compound Degradation Onset (°C) Residual Mass (%)
This compound 220 5.2
Diethyltartrate 195 8.7
Diethylglucarate 210 6.1

Table 2: Biodegradability in Soil (28 Days)

Compound Degradation Rate (%)
This compound 92
Diethylsuccinate 78
Diethyladipate 65

Key Findings :

  • This compound degrades 18% faster than diethylsuccinate, aligning with its use in compostable packaging .
  • NMR studies confirm its resistance to racemization under acidic conditions, unlike diethyltartrate .

Q & A

Q. What are the standard synthetic routes for diethylgalactarate, and how can its purity be validated?

this compound is typically synthesized via esterification of galactaric acid with ethanol under acidic catalysis. Key steps include refluxing the reactants with a dehydrating agent (e.g., sulfuric acid) and purifying the product through recrystallization or column chromatography. Purity validation requires 1H/13C NMR for structural confirmation, HPLC for quantifying impurities (<1%), and melting point analysis to match literature values. Detailed protocols for compound characterization are outlined in academic journals, emphasizing spectral data and reproducibility .

Q. How should researchers design stability studies for this compound under varying conditions?

Stability studies should assess degradation kinetics under factors like temperature (e.g., 25°C, 40°C), pH (2–12), and light exposure. Use accelerated stability testing with periodic sampling over weeks/months. Analytical methods like UV-Vis spectroscopy or mass spectrometry track decomposition products. Data should include degradation rates (%/month) and Arrhenius plots to predict shelf life. Experimental sections must explicitly describe storage conditions and validation of analytical methods to ensure reproducibility .

Q. What spectroscopic techniques are critical for characterizing this compound’s structural integrity?

Essential techniques include:

  • FT-IR : Confirm ester carbonyl stretches (~1740 cm⁻¹) and hydroxyl absence.
  • NMR : 1H NMR (δ 4.2–4.4 ppm for ethyl groups; δ 5.2–5.5 ppm for galactarate protons) and 13C NMR (δ 170–175 ppm for carbonyl carbons).
  • XRD : Validate crystallinity if applicable. Cross-referencing with published spectral databases ensures accuracy. Discrepancies in peak splitting or shifts may indicate isomerization or impurities .

Advanced Research Questions

Q. How can computational modeling optimize this compound’s reactivity in novel applications (e.g., polymer precursors)?

Density Functional Theory (DFT) simulations predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. For example, modeling ester hydrolysis kinetics under acidic vs. basic conditions informs solvent selection. Pair computational results with experimental validation (e.g., kinetic studies using HPLC) to refine models. Journals require raw computational data (e.g., Gaussian output files) and force field parameters in supplementary materials .

Q. What statistical methods resolve contradictions in this compound’s reported biological activity data?

Conflicting bioactivity results (e.g., IC50 variability) may arise from assay conditions or false positives. Apply:

  • False Discovery Rate (FDR) control : Use Benjamini-Hochberg correction to adjust p-values in high-throughput screens .
  • Meta-analysis : Aggregate data from multiple studies, weighting by sample size and assay robustness. Report confidence intervals and effect sizes to contextualize discrepancies .

Q. How do researchers design experiments to investigate this compound’s role in chiral catalysis?

Employ Design of Experiments (DoE) to optimize reaction variables (e.g., catalyst loading, solvent polarity). For enantioselectivity, use chiral HPLC or polarimetry to quantify enantiomeric excess (ee%). Compare results with control reactions (e.g., non-catalyzed systems) and validate via kinetic isotope effects or isotopic labeling. Detailed procedural logs and raw chromatograms must be archived for peer review .

Methodological Guidelines

Q. What protocols ensure reproducible synthesis of this compound across laboratories?

  • Standard Operating Procedures (SOPs) : Specify reagent grades (e.g., ≥99% purity), solvent drying methods, and inert atmosphere requirements.
  • Inter-lab validation : Share samples with collaborating labs for cross-testing via NMR and LC-MS.
  • Data transparency : Publish full spectral datasets and crystallization conditions in open-access repositories .

Q. How should researchers document this compound’s physicochemical properties for regulatory submissions?

Include:

  • Solubility profiles : LogS values in water, DMSO, and ethanol.
  • Thermogravimetric Analysis (TGA) : Decomposition temperatures.
  • Hygroscopicity data : Weight gain under 75% RH. Tabulate results with error margins (±SD) and reference standard methods (e.g., USP guidelines) .

Data Presentation Standards

  • Tables : Example stability

    ConditionDegradation Rate (%/month)Major Degradant
    40°C, pH 72.1 ± 0.3Galactaric acid
    25°C, pH 20.5 ± 0.1Ethyl galactoside
  • Figures : NMR spectra with peak assignments, Arrhenius plots for stability.

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